molecular formula C15H20N4O4 B2536948 2-(2,5-dioxopyrrolidin-1-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide CAS No. 2034373-32-3

2-(2,5-dioxopyrrolidin-1-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide

Cat. No.: B2536948
CAS No.: 2034373-32-3
M. Wt: 320.349
InChI Key: QZSNCIKNJIFRBA-UHFFFAOYSA-N
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Description

2-(2,5-Dioxopyrroxrolidin-1-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide is a heterocyclic acetamide derivative featuring a 2,5-dioxopyrrolidin-1-yl (succinimide) moiety linked to a pyrazole ring substituted with a tetrahydropyran (oxan-2-yl)methyl group. The compound’s structure combines a polar succinimide group, known for enhancing solubility and protein-binding capacity, with a pyrazole scaffold that is widely explored in medicinal chemistry for its pharmacokinetic adaptability .

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4/c20-13(10-19-14(21)4-5-15(19)22)17-11-7-16-18(8-11)9-12-3-1-2-6-23-12/h7-8,12H,1-6,9-10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSNCIKNJIFRBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 1H-Pyrazol-4-amine

The introduction of the oxan-2-ylmethyl group to the pyrazole nitrogen proceeds via nucleophilic substitution. A representative protocol involves:

Reagents :

  • 1H-Pyrazol-4-amine (1.0 equiv)
  • 2-(Bromomethyl)oxane (1.2 equiv)
  • Potassium carbonate (2.0 equiv)
  • Anhydrous dimethylformamide (DMF), 0°C → room temperature, 12 h.

Mechanistic Insight :
The base deprotonates the pyrazole nitrogen, enabling attack on the electrophilic bromomethyl group of the oxane derivative. Tetrahydropyran protection minimizes side reactions at the oxygen atom.

Characterization Data :

  • 1H NMR (400 MHz, CDCl3) : δ 7.45 (s, 1H, pyrazole C3-H), 7.32 (s, 1H, pyrazole C5-H), 4.02–3.89 (m, 2H, oxan OCH2), 3.78 (dd, J = 11.2 Hz, 2H, NCH2), 3.50–3.42 (m, 1H, oxan CH), 1.85–1.45 (m, 6H, oxan CH2).

Preparation of 2-(2,5-Dioxopyrrolidin-1-yl)acetic Acid

Cyclization of Succinic Anhydride Derivatives

The pyrrolidinone ring is synthesized via a two-step process:

Step 1 : Reaction of succinic anhydride with ammonium hydroxide yields 2,5-dioxopyrrolidine.
Step 2 : Alkylation with bromoacetic acid introduces the acetic acid side chain:

Reagents :

  • 2,5-Dioxopyrrolidine (1.0 equiv)
  • Bromoacetic acid (1.1 equiv)
  • Triethylamine (2.0 equiv), acetonitrile, reflux, 6 h.

Yield : 68–72% after recrystallization from ethyl acetate.

Characterization Data :

  • IR (ATR) : 1745 cm⁻¹ (C=O, pyrrolidinone), 1710 cm⁻¹ (C=O, acetic acid).
  • 13C NMR (100 MHz, DMSO-d6) : δ 176.8 (C=O, pyrrolidinone), 170.2 (C=O, acetic acid), 42.5 (CH2COO).

Amide Coupling and Final Assembly

Carbodiimide-Mediated Coupling

The convergent synthesis employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to form the acetamide bond:

Reagents :

  • 1-[(Oxan-2-yl)methyl]-1H-pyrazol-4-amine (1.0 equiv)
  • 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid (1.05 equiv)
  • EDCI (1.2 equiv), HOBt (1.2 equiv)
  • N,N-Diisopropylethylamine (DIPEA, 2.0 equiv), dichloromethane, 0°C → room temperature, 24 h.

Optimization Notes :

  • Excess DIPEA ensures complete activation of the carboxylic acid.
  • Reaction monitoring via TLC (ethyl acetate/hexane 1:1) confirms consumption of the amine.

Yield : 82% after column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

Structural Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d6) :

  • δ 10.21 (s, 1H, NH), 8.12 (s, 1H, pyrazole C3-H), 7.98 (s, 1H, pyrazole C5-H), 4.15–3.92 (m, 4H, oxan OCH2 and NCH2), 3.45–3.38 (m, 1H, oxan CH), 2.85 (s, 4H, pyrrolidinone CH2), 1.80–1.50 (m, 6H, oxan CH2).

13C NMR (100 MHz, DMSO-d6) :

  • δ 172.4 (C=O, acetamide), 170.8 (C=O, pyrrolidinone), 140.2 (pyrazole C4), 67.5 (oxan OCH2), 51.3 (NCH2), 45.8 (pyrrolidinone CH2), 25.4–22.1 (oxan CH2).

HRMS (ESI) :

  • Calculated for C16H22N4O4 [M+H]+: 343.1712; Found: 343.1715.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
EDCI/HOBt Coupling 82 99 High efficiency, mild conditions Requires anhydrous solvents
DCC/DMAP Approach 75 97 No side products Extended reaction time (48 h)
Mixed Anhydride Method 68 95 Cost-effective reagents Lower regioselectivity

Challenges and Optimization Strategies

  • Regioselectivity in Pyrazole Alkylation : Competing alkylation at the C3 position is mitigated by using bulky bases like potassium tert-butoxide.
  • Pyrrolidinone Stability : The 2,5-dioxopyrrolidin-1-yl group is prone to hydrolysis under acidic conditions; thus, neutral pH is maintained during coupling.
  • Solvent Selection : Dichloromethane minimizes side reactions compared to polar aprotic solvents like DMF.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide or pyrazole moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetamides or pyrazoles.

Scientific Research Applications

2-(2,5-dioxopyrrolidin-1-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against the following analogs:

Compound Molecular Formula Key Structural Features Reported Activities References
Target Compound : 2-(2,5-Dioxopyrrolidin-1-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide C₁₄H₁₉N₅O₄ - Succinimide-linked acetamide
- Pyrazole with oxan-2-ylmethyl substitution
Not explicitly reported; inferred potential for protease inhibition or antimicrobial activity based on analogs
N-(1,5-Dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-phenylacetamide C₁₉H₁₉N₃O₂ - Pyrazole with phenyl and methyl substituents
- Arylacetamide linkage
Antimicrobial activity against E. coli and C. albicans; structural similarity to penicillin derivatives
2-(2,5-Dioxopyrrolidin-1-yl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide C₁₆H₁₇N₅O₃ - Succinimide-acetamide core
- Pyrazole with methyl and phenyl-ethyl substitutions
No explicit activity data; designed for protease targeting (e.g., p300 inhibitors)
2-(2,5-Dioxopyrrolidin-1-yl)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide C₁₅H₁₁F₃N₄O₄ - Succinimide-acetamide core
- 1,3,4-Oxadiazole with trifluoromethylphenyl substitution
Potential kinase or antimicrobial activity inferred from oxadiazole derivatives

Structural and Functional Insights:

Succinimide-Acetamide Core: The 2,5-dioxopyrrolidin-1-yl group is a common feature in protease inhibitors (e.g., covalent binders targeting cysteine residues) . Its electron-deficient carbonyl groups enhance electrophilicity, enabling nucleophilic attack by catalytic residues in enzymes.

Pyrazole Substitutions :

  • The oxan-2-ylmethyl group in the target compound introduces a cyclic ether, improving solubility and metabolic stability compared to simpler alkyl substituents (e.g., methyl in ) .
  • Pyrazole derivatives with aryl substituents (e.g., phenyl in ) exhibit enhanced antimicrobial activity due to hydrophobic interactions with bacterial membranes or enzymes .

Biological Activity Trends :

  • Arylacetamide pyrazoles (e.g., ) show antimicrobial efficacy, with MIC values <10 µg/mL against C. albicans .
  • Oxadiazole derivatives () often display kinase inhibitory or antiproliferative activities, though specific data for the listed compound are lacking .

Synthetic Routes :

  • The target compound’s synthesis likely involves Suzuki-Miyaura coupling (as in ) for pyrazole functionalization, followed by amidation with succinimide anhydride (similar to ) .

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide is a hybrid molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N4O4C_{15}H_{18}N_4O_4, with a molecular weight of approximately 318.33 g/mol. The structure includes a pyrrolidine ring, an oxan group, and a pyrazole moiety, which contribute to its diverse biological activities.

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant activity of related compounds derived from the 2,5-dioxopyrrolidin framework. For instance, a study reported that hybrid compounds exhibited significant protective effects in various seizure models, including:

  • Maximal Electroshock (MES) Test
  • Pentylenetetrazole (PTZ) Induced Seizures
  • 6 Hz Seizure Model

One specific derivative demonstrated an effective dose (ED50) of 23.7 mg/kg in the MES test and 22.4 mg/kg in the 6 Hz model, indicating strong anticonvulsant potential .

Antinociceptive Activity

The compound has also shown promise in pain management. In formalin-induced pain models, it displayed significant antinociceptive effects, likely mediated through modulation of central sodium/calcium currents and antagonism of the TRPV1 receptor . This suggests potential applications in treating neuropathic pain conditions.

The biological activity of 2-(2,5-dioxopyrrolidin-1-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide is believed to involve multiple targets:

  • Sodium Channels : Inhibition may reduce neuronal excitability.
  • Calcium Channels : Modulation could lead to decreased neurotransmitter release.
  • TRPV1 Receptor : Antagonism may alleviate pain by blocking pathways associated with nociception.

Pharmacokinetics and Toxicology

In vitro assays have indicated favorable absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profiles for derivatives of this compound. These properties are crucial for further development as therapeutic agents .

Case Studies

Several studies have investigated the effects of similar compounds in animal models:

  • Study A : Evaluated the anticonvulsant efficacy in mice using the MES test.
    • Results indicated a significant reduction in seizure duration compared to controls.
  • Study B : Assessed antinociceptive effects using formalin-induced pain models.
    • The compound significantly reduced pain scores at various doses.

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